Hydroxychloroquine

説明

特性

IUPAC Name |

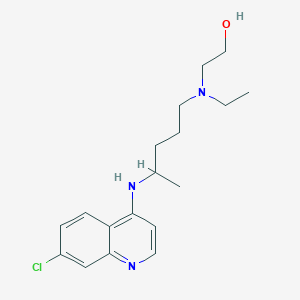

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

747-36-4 (sulfate (1:1) salt) | |

| Record name | Hydroxychloroquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023135 | |

| Record name | Hydroxychloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxychloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.61e-02 g/L | |

| Record name | Hydroxychloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-42-3 | |

| Record name | Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxychloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxychloroquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QWG6N8QKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxychloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89-91, 90 °C | |

| Record name | Hydroxychloroquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxychloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Enantioselective Synthesis via Mandelic Acid Resolution

The critical role of stereochemistry in hydroxychloroquine's biological activity has driven innovations in asymmetric synthesis. A 2021 study demonstrated the use of (R)- and (S)-mandelic acid as chiral resolving agents for synthesizing enantiopure this compound sulfate. The process begins with recrystallization of intermediate amines 8 and 9 using configurationally distinct mandelates, achieving >99% enantiomeric excess (ee) through differential crystallization kinetics. Subsequent condensation with 4,7-dichloroquinoline proceeds at 110-120°C for 12 hours, yielding the target compound with 95% purity after sulfuric acid treatment.

Industrial-Scale Synthetic Routes

Sulfonate Intermediate Approach

CN111635358A details a cost-effective synthesis leveraging 7-chloro-4-hydroxyquinoline sulfonate intermediates. The patented method utilizes choline chloride-urea eutectic solvents (1:2 molar ratio) to facilitate condensation with N,N-diethyl-1,2-ethanediamine at 80°C for 9 hours. This represents a 40% reduction in reaction temperature compared to traditional sodium ethoxide-mediated processes, while maintaining yields above 85%.

Key advantages include:

-

Elimination of moisture-sensitive alkaline catalysts

-

Reduced isomer formation (<0.1% by HPLC)

-

Compatibility with industrial reactors through improved heat transfer

The synthesis pathway involves three critical stages:

-

Sulfonation : 7-chloro-4-hydroxyquinoline reacts with p-toluenesulfonyl chloride in triethylamine, forming the sulfonate ester

-

Nucleophilic substitution : Diethylamine displaces the sulfonate group under eutectic conditions

-

Acidification : Sulfuric acid treatment precipitates this compound sulfate with 99.2% purity

Continuous Flow Synthesis (WO2019165337A1)

Revolutionizing production scalability, the continuous flow method described in WO2019165337A1 achieves 92% yield through precise residence time control. Microreactor technology enables:

-

Reaction time reduction from 24 hours to 22 minutes

-

98.5% conversion efficiency at 130°C

-

50% reduction in solvent consumption compared to batch processes

The system configuration comprises:

-

Preheating zone : Maintains reagents at 100°C

-

Reaction coil : 316 stainless steel, 2.5 mm ID, 15 m length

-

Quench module : Rapid cooling to 25°C

This approach eliminates intermediate isolation steps, reducing production costs by an estimated $12/kg for commercial-scale batches.

Comparative Analysis of Synthetic Methods

The data highlight continuous flow's superiority in throughput, while chiral synthesis remains essential for enantiopure API production. The sulfonate method balances cost and quality for generic manufacturing.

Formulation Considerations

Though beyond compound synthesis, tablet formulation insights from Einfalt et al. inform API handling requirements. The optimized formulation contains:

-

68.97% this compound sulfate

-

21.38% calcium hydrogen phosphate (binder)

-

4.48% croscarmellose sodium (disintegrant)

Wet granulation parameters critical for API stability include:

化学反応の分析

科学研究への応用

ヒドロキシクロロキンは、幅広い科学研究への応用があります。 これは、関節リウマチやループスエリテマトーデスなどの自己免疫疾患の治療に使用されます。 また、COVID-19の治療など、その潜在的な抗ウイルス特性について調査されています。 さらに、ヒドロキシクロロキンは癌研究にも応用されており、オートファジーを阻害し、癌細胞のアポトーシスを誘導する能力が研究されています.

科学的研究の応用

Antimalarial Use

Primary Indication:

- Hydroxychloroquine is primarily indicated for the treatment and prophylaxis of malaria, particularly in regions where chloroquine resistance is not prevalent. It acts by inhibiting the growth of the malaria parasite within red blood cells.

Autoimmune Diseases

Rheumatological Applications:

- Systemic Lupus Erythematosus (SLE): HCQ is widely used in managing SLE due to its immunomodulatory effects. It helps reduce disease flares and improves overall prognosis by decreasing inflammation and preventing thrombotic events associated with antiphospholipid syndrome .

- Rheumatoid Arthritis (RA): HCQ serves as a disease-modifying antirheumatic drug (DMARD) that alleviates symptoms and slows disease progression in RA patients .

Infectious Diseases

COVID-19 Research:

- During the COVID-19 pandemic, this compound garnered attention for its potential antiviral properties against SARS-CoV-2. Several studies investigated its efficacy in critically ill patients:

- A retrospective study indicated that HCQ treatment was associated with decreased mortality rates and reduced inflammatory cytokine levels in critically ill COVID-19 patients .

- A systematic review highlighted mixed results regarding HCQ's effectiveness in treating COVID-19, emphasizing the need for larger, well-designed clinical trials to confirm its therapeutic role .

Emerging Applications

Other Potential Uses:

- Research is ongoing into HCQ's efficacy against various viral infections, including HIV, Zika virus, and chikungunya . Its immunomodulatory properties also suggest potential applications in treating other autoimmune conditions beyond SLE and RA.

Data Table: Summary of this compound Applications

Case Studies

- COVID-19 Treatment Study:

- Lupus Management:

作用機序

ヒドロキシクロロキンは、いくつかのメカニズムを通じてその効果を発揮します。 これは、リソソームの活性とオートファジーを阻害し、膜の安定性と相互作用し、シグナル伝達経路と転写活性を変化させます 。 これらの作用は、サイトカイン産生の阻害と特定の共刺激分子の調節につながります 。 ヒドロキシクロロキンは、自然免疫応答と自己免疫疾患において重要な役割を果たす、Toll様受容体の活性化も抑制します .

類似化合物との比較

Comparison with Similar Compounds

Hydroxychloroquine vs. Nitazoxanide and Ivermectin in COVID-19

A prospective observational study (n=585) compared HCQ, nitazoxanide, and ivermectin in early COVID-19 treatment. Key findings include:

| Parameter | This compound | Nitazoxanide | Ivermectin |

|---|---|---|---|

| Average Treatment Duration | 2.9 days | 2.9 days | 3.0 days |

| SARS-CoV-2 PCR Positivity | 13.9 days | 13.6 days | 14.0 days |

| Symptom Resolution (Excluding Anosmia) | 5.7 days | 5.8 days | 6.0 days |

| Symptom Resolution (Including Anosmia) | 7.3 days | 8.6 days | 9.5 days |

All three drugs showed comparable clinical outcomes, including hospitalization rates (0% across groups) and post-COVID symptom incidence (1.5% overall) .

This compound vs. Chloroquine

While structurally similar, HCQ has a hydroxyl group that reduces lysosomal trapping and improves safety . Computational studies reveal distinct binding mechanisms: HCQ interacts with the ACE2 receptor’s Ala99 residue, whereas chloroquine targets Asn290 . HCQ also exhibits a lower risk of retinopathy and cardiotoxicity in long-term use .

This compound vs. Immunosuppressants (Methotrexate)

In rheumatoid arthritis, HCQ demonstrates comparable efficacy to methotrexate in reducing disease activity but with a superior safety profile. A Medicare study (2008–2016) found HCQ users had a 24% lower risk of cardiovascular events than methotrexate users .

Mechanistic and Clinical Divergences

- Antiviral Action : HCQ and chloroquine impair viral entry via pH modulation, while nitazoxanide inhibits viral replication by targeting host pathways . Ivermectin’s antiviral mechanism remains unclear but may involve importin-α inhibition .

- Immunomodulation: HCQ uniquely suppresses TLR7/9 signaling, making it preferable in autoimmune conditions .

Limitations and Controversies

Discrepancies arise from timing (early vs. late administration) and dosing heterogeneity .

生物活性

Hydroxychloroquine (HCQ) is a medication traditionally used for treating malaria and autoimmune diseases such as lupus and rheumatoid arthritis. Its biological activity has garnered significant attention, particularly in the context of viral infections, including COVID-19. This article explores the diverse mechanisms through which HCQ exerts its effects, supported by research findings, data tables, and case studies.

HCQ operates through several biological pathways, which can be categorized into five major mechanisms:

- Alkalinization of Lysosomes and Endosomes : HCQ increases the pH within lysosomes and endosomes, inhibiting the processing of immune complexes and viral particles. This alkalinization disrupts critical cellular pathways necessary for viral replication .

- Inhibition of TLR7 and TLR9 : HCQ accumulates in endosomal compartments, inhibiting Toll-like receptors (TLR7 and TLR9) that play a crucial role in the immune response. By preventing these receptors from binding to immune complexes, HCQ reduces the transcription of type-1 interferons, leading to immunomodulatory effects .

- Downregulation of CXCR4 Expression : HCQ has been shown to downregulate C-X-C chemokine receptor type 4 (CXCR4), which is involved in various inflammatory processes .

- Alteration of Intracellular Calcium Levels : The drug affects calcium signaling pathways within cells, potentially influencing various cellular responses, including apoptosis and inflammation .

- Prevention of Thrombus Formation : HCQ may also inhibit platelet aggregation and thrombus formation, contributing to its anti-inflammatory properties .

Research Findings

Numerous studies have investigated the efficacy of HCQ in various contexts, particularly concerning COVID-19. The following table summarizes key findings from significant clinical trials:

Case Studies

Several observational studies have highlighted both the potential benefits and limitations of HCQ:

- Chen et al. (2020) conducted a prospective randomized clinical trial with 62 hospitalized patients, finding that those treated with HCQ had significantly shorter recovery times compared to the control group .

- Sbidian et al. (2020) analyzed data from over 4600 patients and found no difference in mortality rates between those receiving HCQ and those receiving usual care; however, discharge rates were significantly higher in the HCQ group .

Controversies and Limitations

Despite initial hopes for HCQ as a treatment for COVID-19, subsequent large-scale studies have largely discredited its efficacy against the virus:

- The RECOVERY trial , one of the largest studies conducted, concluded that there was no meaningful benefit from HCQ treatment in hospitalized patients .

- Observational studies often suffered from methodological flaws such as small sample sizes and lack of randomization, leading to overinterpretation of results .

Q & A

Q. What statistical methods are recommended for synthesizing conflicting this compound trial data?

- Methodological Answer : Apply inverse probability weighting to adjust for baseline imbalances (e.g., arterial oxygen levels ). Use Bayesian meta-analysis to quantify posterior probabilities of benefit/harm. For mortality outcomes, report absolute differences with 95% CIs rather than isolated hazard ratios .

Q. How can researchers improve reproducibility in this compound studies?

- Methodological Answer : Publish raw datasets, protocols, and analytical code (e.g., F1000Research’s open-data standards ). Include detailed experimental sections (e.g., viral genomic sequencing methods ) and adhere to Beilstein Journal guidelines for compound characterization .

Tables

Q. Table 1. Key Methodological Tools for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。